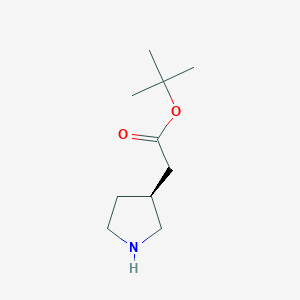

tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIYBQSFAAAGKD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl S 2 Pyrrolidin 3 Yl Acetate

Stereoselective and Enantioselective Approaches to the Pyrrolidine (B122466) Core

The construction of the chiral pyrrolidine ring is the cornerstone of synthesizing optically pure compounds like tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate. A variety of stereoselective methods have been developed, which can be broadly categorized into those that utilize existing chiral molecules and those that create chirality through catalytic or reagent-controlled processes. mdpi.com These methods include the use of chiral auxiliaries, asymmetric catalysis, and various cyclization strategies to ensure the formation of the desired enantiomer. whiterose.ac.uknih.gov

Chiral Auxiliary-Mediated Strategies for Pyrrolidine Ring Formation

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry during the formation of the pyrrolidine ring. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of subsequent reactions. After the desired chiral center is established, the auxiliary is removed.

One notable example involves the use of phenylglycinol as a chiral auxiliary. For instance, (R)-phenylglycinol can be condensed with aldehydes to form chiral imines. Subsequent diastereoselective additions of Grignard reagents to these imines and then to the resulting 1,3-oxazolidines are key steps in forming substituted pyrrolidines. nih.gov Although this specific example targets 2,5-disubstituted pyrrolidines, the principle can be adapted for 3-substituted pyrrolidines by modifying the starting materials and reaction sequence. The auxiliary guides the formation of new stereocenters relative to its own, and its eventual cleavage yields the enantioenriched pyrrolidine core.

| Auxiliary | Key Reaction Type | Stereochemical Control | Ref. |

| (R)-Phenylglycinol | Diastereoselective Grignard Addition | Substrate-controlled | nih.gov |

| Optically Pure Oxazolidinones | 1,3-Dipolar Cycloaddition | Auxiliary-controlled | researchgate.net |

Asymmetric Catalysis in the Construction of the Chiral Pyrrolidine Moiety

Asymmetric catalysis has emerged as a powerful and atom-economical method for synthesizing chiral molecules, avoiding the need for stoichiometric amounts of chiral auxiliaries. unibo.it This field encompasses metal-based catalysis and organocatalysis, both of which have been successfully applied to the synthesis of chiral pyrrolidines. nih.govnih.gov

Metal catalysis, utilizing chiral ligands complexed to a metal center, offers high levels of enantioselectivity. For example, iridium-catalyzed double allylic substitution has been used to access precursors for chiral pyrrolidines with high yields and selectivities. acs.org Both enantiomers of the chiral iridacycle catalyst are often available, allowing access to either enantiomer of the product. nih.gov Similarly, copper-catalyzed 1,3-dipolar cycloaddition reactions between glycine-derived aldimine esters and alkenes provide direct access to functionalized pyrrolidines with excellent stereocontrol. nih.gov

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, represents a significant advancement. nih.gov Chiral phosphoric acids, for instance, have been employed to catalyze enantioselective intramolecular aza-Michael cyclizations. whiterose.ac.uk In this "clip-cycle" strategy, a Cbz-protected bis-homoallylic amine is first linked to a thioacrylate via metathesis. The subsequent intramolecular aza-Michael reaction, catalyzed by the chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This method provides the substituted pyrrolidine product directly, with the thioester group serving as a versatile handle for further elaboration into the desired acetate (B1210297) side chain. whiterose.ac.uk

| Catalyst Type | Reaction | Key Features | Ref. |

| Chiral Iridacycle (Ir¹) | Allylic Substitution | Access to both enantiomers | nih.govacs.org |

| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | Forms substituted pyrrolidines directly | whiterose.ac.uk |

| Copper(I)/(S)-TF-BiphamPhos | 1,3-Dipolar Cycloaddition | High enantioselectivity | nih.gov |

| Proline-derived catalysts | Aldol (B89426) / Mannich Reactions | Environmentally friendly conditions | unibo.it |

Multicomponent Reaction Sequences for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. nih.gov The [3+2] dipolar cycloaddition of an azomethine ylide with an activated olefin is a well-established method for synthesizing pyrrolidines in a stereospecific manner. researchgate.net This can be performed as a three-component coupling reaction between an amino acid, an aldehyde, and an activated olefin, catalyzed by a Lewis acid, to generate highly substituted pyrrolidines. researchgate.net

Another relevant MCR is the Ugi reaction. Strategies have been developed to construct 2-oxo-1-pyrrolidino acetamide (B32628) scaffolds, structurally related to the target molecule, directly from γ-aminobutyric acid, a carbonyl compound, and an isocyanide in one step. nih.gov By choosing appropriate starting materials, this approach can be adapted to generate precursors for this compound. The convergence and atom economy of MCRs make them attractive for rapidly generating libraries of complex molecules for drug discovery. nih.gov

Intramolecular Cyclization Pathways for Pyrrolidine Ring Closure

Intramolecular cyclization is a fundamental strategy for forming the pyrrolidine ring from an acyclic precursor. mdpi.com The stereochemistry of the final product can be controlled by chiral centers already present in the linear starting material. Various functional groups can participate in these ring-closing reactions.

One effective method is the intramolecular cyclization of an alkene containing a nucleophilic amine. For example, an enantioselective approach to a pyrrolidine derivative involves the cyclization of an alcohol precursor using sodium hydride (NaH) in DMF. mdpi.com Another powerful strategy is the intramolecular nitrile anion cyclization. nih.gov In this approach, a substrate prepared via steps including a catalytic asymmetric reduction is cyclized using a strong base like lithium hexamethyldisilazide. This key 5-exo-tet cyclization forms the pyrrolidine ring with concomitant inversion of a pre-existing stereocenter, affording a 1,3,4-trisubstituted chiral pyrrolidine with high enantiomeric excess. nih.gov Such methods are particularly valuable as they can be designed to be chromatography-free, which is advantageous for large-scale synthesis. nih.gov

| Reaction Type | Key Reagents | Stereocontrol | Ref. |

| Amine attack on alcohol | NaH, DMF | Controlled by precursor chirality | mdpi.com |

| Nitrile Anion Cyclization | LiHMDS, Diethyl chlorophosphate | Inversion of C4-center | nih.gov |

| aza-Michael Cyclization | Chiral Phosphoric Acid | Catalyst-controlled | whiterose.ac.uk |

| Radical Cyclization | - | Precursor-controlled | researchgate.net |

Application of Nitro-Mannich Reactions in Pyrrolidinone Synthesis

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.orgnih.gov This reaction is a versatile tool for constructing precursors to pyrrolidine rings. The resulting β-nitroamine can undergo further transformations, including reduction of the nitro group and subsequent cyclization, to yield a pyrrolidinone. Pyrrolidinones are valuable intermediates that can be reduced to the corresponding pyrrolidines.

Efficient three-component nitro-Mannich/lactamization cascades have been developed for the direct synthesis of pyrrolidinone derivatives. nih.gov These reactions, which can be performed in one pot, generate multiple contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk By reacting a nitro-ester like methyl 3-nitropropanoate (B1233125) with an in-situ formed imine, a substituted pyrrolidinone can be obtained. nih.gov The scope of this reaction is broad, accommodating various substituents on the imine. ucl.ac.uk The development of asymmetric variants, for instance using phosphoramidite (B1245037) ligands, allows for the formation of enantioenriched pyrrolidinones, which can then be converted to the desired chiral pyrrolidine core. ucl.ac.uk

| Reaction | Key Features | Outcome | Ref. |

| Nitro-Mannich/Lactamization Cascade | Three-component, one-pot | Highly diastereoselective pyrrolidinone synthesis | nih.gov |

| Asymmetric Nitro-Mannich | Use of chiral ligands (e.g., phosphoramidites) | Enantioenriched pyrrolidinones | ucl.ac.uk |

Reformatsky-Type Reactions in Pyrrolidine Derivative Synthesis

The Reformatsky reaction traditionally involves the condensation of an α-halo ester with an aldehyde or ketone using metallic zinc to form a β-hydroxy-ester. wikipedia.orgnumberanalytics.com A variation, the aza-Reformatsky (or imino-Reformatsky) reaction, employs an imine as the electrophile instead of a carbonyl compound. This modification provides a direct route to β-amino esters, which are key structural motifs in precursors for pyrrolidines and β-lactams. researchgate.net

The reaction begins with the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than corresponding lithium enolates, which prevents side reactions like self-condensation. wikipedia.org The enolate then adds to the imine's C=N double bond. Subsequent workup yields the β-amino ester. While imino-Reformatsky reactions can sometimes be problematic, leading to mixtures of products, they remain a potent tool for C-C bond formation. researchgate.net By carefully selecting the starting imine and α-halo acetate (such as tert-butyl bromoacetate), this methodology can be applied to construct the acyclic backbone required for subsequent cyclization into the this compound structure.

Functionalization and Derivatization Strategies of the Pyrrolidine Core

The pyrrolidine ring and its associated side chain in this compound offer multiple sites for chemical modification. ontosight.ai These modifications are essential for developing new chemical entities and exploring structure-activity relationships (SAR). nih.gov Strategies for derivatization focus on the regioselective functionalization of the pyrrolidine nitrogen, modifications at the acetic acid side chain, and selective transformations of the ester group.

Regioselective Functionalization of the Pyrrolidine Nitrogen Atom

The secondary amine within the pyrrolidine ring is a key site for functionalization due to its nucleophilic nature. nih.govorganic-chemistry.org This allows for the introduction of a wide variety of substituents, significantly altering the molecule's steric and electronic properties. Protecting the amine as a carbamate (B1207046) can reduce its nucleophilicity, enabling selective reactions at other parts of the molecule. organic-chemistry.org Common strategies for N-functionalization include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This introduces simple or complex alkyl groups onto the pyrrolidine ring.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylpyrrolidines (amides). This is a robust method for introducing carbonyl-containing moieties.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond with aryl halides or triflates, introducing aromatic systems.

| Functionalization Strategy | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | Tertiary Amine (N-Alkyl) |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine (N-Alkyl) |

| N-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), base (e.g., Et₃N) | Amide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Palladium catalyst, ligand, base | Tertiary Amine (N-Aryl) |

Chemical Modifications at the Acetic Acid Side Chain

The acetic acid side chain provides another handle for derivatization, primarily through transformations of the carboxylic acid functionality after hydrolysis of the tert-butyl ester. The most significant modification is the formation of amides, which are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. orgsyn.orgresearchgate.net

Modern catalytic methods have streamlined amide bond formation directly from carboxylic acids and amines, avoiding the need for activated acid derivatives and offering milder reaction conditions. orgsyn.orgresearchgate.net One such method employs zirconium(IV) chloride (ZrCl₄) as a catalyst. This protocol allows for the direct coupling of unactivated carboxylic acids with amines at moderate temperatures, preserving the stereochemical integrity of chiral centers. orgsyn.orgresearchgate.net

Key findings on Zirconium-Catalyzed Amidation:

Catalyst: Zirconium(IV) chloride (ZrCl₄) or other transition metal complexes like Ti(OPrⁱ)₄ can be used. orgsyn.org

Conditions: The reaction is typically performed in a non-polar solvent like toluene (B28343) at elevated temperatures (e.g., 110 °C). researchgate.net

Advantages: This method exhibits high yields, mild conditions that prevent racemization of chiral starting materials, and avoids the use of traditional coupling reagents that have poor atom economy. researchgate.net

Other modifications of the carboxylic acid can include its reduction to a primary alcohol using reducing agents like lithium aluminum hydride, or its conversion to different esters via esterification reactions.

Selective Hydrolysis and Transesterification of the tert-Butyl Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids, but its selective cleavage or transformation is crucial in multi-step syntheses. researchgate.net

Selective Hydrolysis: Hydrolysis of the tert-butyl ester regenerates the carboxylic acid. While this is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which can affect other acid-sensitive groups like N-Boc, milder and more selective methods have been developed. researchgate.netwikipedia.org

Lewis Acid Catalysis: Zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups. researchgate.netsemanticscholar.org

Silica (B1680970) Gel: Refluxing in toluene with chromatography-grade silica gel provides a mild method for tert-butyl ester hydrolysis. researchgate.net

Molecular Iodine: Catalytic amounts of molecular iodine in acetonitrile (B52724) can efficiently hydrolyze tert-butyl esters while leaving groups like N-Boc, benzyl (B1604629) esters, and acetates intact. researchgate.net

Enzymatic Hydrolysis: For highly selective cleavage under neutral pH conditions, enzymes can be employed. The protease subtilisin has been used for the selective hydrolysis of C-terminal tert-butyl esters in peptide synthesis. google.com

Transesterification: Transesterification is the process of converting one ester into another by reaction with an alcohol, a process also known as alcoholysis. mdpi.comresearchgate.net This can be a valuable strategy for modifying the ester group without reverting to the carboxylic acid.

Acid/Base Catalysis: The reaction can be catalyzed by either acids or bases.

Enzymatic Catalysis: Lipases are commonly used for transesterification under mild conditions, which is particularly useful for biodiesel production from vegetable oils and can be applied to complex pharmaceutical intermediates. nih.gov For example, Novozym 435, an immobilized lipase, can catalyze the transesterification of oils with an alcohol. nih.gov

| Transformation | Method | Reagents/Conditions | Selectivity Notes |

|---|---|---|---|

| Hydrolysis | Strong Acid | TFA or HCl in an organic solvent | Low selectivity; cleaves other acid-labile groups (e.g., Boc). wikipedia.org |

| Lewis Acid | ZnBr₂ in CH₂Cl₂ | Chemoselective; N-Boc and N-trityl groups can be labile. researchgate.netsemanticscholar.org | |

| Silica Gel | Silica gel in refluxing toluene | Mild and selective. researchgate.net | |

| Enzymatic | Protease (e.g., Subtilisin) | Highly selective for C-terminal tert-butyl esters. google.com | |

| Transesterification | Enzymatic | Lipase (e.g., Novozym 435), alcohol | Mild conditions, high selectivity. nih.gov |

Protecting Group Chemistry of the Pyrrolidine Nitrogen and Carboxylic Acid

In the synthesis of complex molecules derived from this compound, protecting groups are essential tools to temporarily mask reactive functional groups, ensuring chemoselectivity in subsequent reactions. organic-chemistry.orgwikipedia.orgslideshare.net The choice of protecting groups is governed by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. wikipedia.orgnih.gov

Protecting Groups for the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine is a potent nucleophile and often requires protection. organic-chemistry.org Carbamates are the most common class of protecting groups for amines. wikipedia.orgresearchgate.net

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under various conditions but is easily removed with strong acids like TFA or HCl. wikipedia.orgresearchgate.net Its acid lability is a key consideration, as it is cleaved under the same conditions as the tert-butyl ester.

Carbobenzyloxy (Cbz): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). wikipedia.orggcwgandhinagar.com This makes it orthogonal to the Boc and tert-butyl ester groups.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acid and hydrogenation but is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. wikipedia.orgresearchgate.net This provides another level of orthogonality.

Protecting Groups for the Carboxylic Acid: Carboxylic acids are typically protected as esters. gcwgandhinagar.comddugu.ac.in The parent compound already features a tert-butyl ester, which is itself an acid-labile protecting group. wikipedia.org

tert-Butyl (tBu) Ester: As discussed, this group is removed with strong acid. It offers good steric hindrance against nucleophilic attack. nih.gov

Methyl/Ethyl Esters: These are simple esters that are typically removed by saponification (hydrolysis with a base like NaOH or LiOH). gcwgandhinagar.com

Benzyl (Bn) Ester: Similar to the Cbz group, benzyl esters are cleaved by catalytic hydrogenolysis, making them orthogonal to both acid- and base-labile protecting groups. wikipedia.orggcwgandhinagar.com

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Notes |

|---|---|---|---|---|

| Pyrrolidine Nitrogen (Amine) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) wikipedia.orgresearchgate.net | Not orthogonal to tert-butyl esters. |

| Carbobenzyloxy | Cbz | H₂, Pd/C (Hydrogenolysis) wikipedia.orggcwgandhinagar.com | Orthogonal to acid- and base-labile groups. | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) wikipedia.orgresearchgate.net | Orthogonal to acid- and hydrogenolysis-labile groups. | |

| Carboxylic Acid Side Chain | tert-Butyl Ester | OtBu | Strong acid (e.g., TFA, HCl) wikipedia.org | Not orthogonal to Boc group. |

| Benzyl Ester | OBn | H₂, Pd/C (Hydrogenolysis) wikipedia.orggcwgandhinagar.com | Orthogonal to acid- and base-labile groups. | |

| Methyl/Ethyl Ester | OMe/OEt | Base (e.g., NaOH, LiOH) followed by acid workup gcwgandhinagar.com | Orthogonal to acid- and hydrogenolysis-labile groups. |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl S 2 Pyrrolidin 3 Yl Acetate

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a nucleophilic and basic center, readily participating in various bond-forming reactions. This reactivity allows for the introduction of a wide array of substituents at the N-1 position, significantly diversifying the molecular structure.

Alkylation and Acylation Reactions for N-Functionalization

The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, typically by reaction with alkyl halides or other electrophilic alkylating agents. These reactions are fundamental in modifying the steric and electronic properties of the pyrrolidine moiety.

N-acylation involves the reaction of the pyrrolidine nitrogen with acylating agents such as acid chlorides or anhydrides to form a stable amide bond. This transformation is crucial in peptide synthesis and in the construction of more complex molecular architectures where an amide linkage is desired.

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Benzyl (B1604629) bromide | N-Benzylpyrrolidine derivative |

| N-Acylation | Acetyl chloride | N-Acetylpyrrolidine derivative |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpyrrolidine derivative |

Amide Bond Formation and Related Coupling Reactions

The pyrrolidine nitrogen can act as a nucleophile in amide bond forming reactions with carboxylic acids. These reactions typically require the use of coupling reagents to activate the carboxylic acid. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts such as HATU. luxembourg-bio.com This method is a cornerstone of peptide synthesis and is widely used to link the pyrrolidine scaffold to other molecular fragments. luxembourg-bio.comorgsyn.orgresearchgate.net For instance, direct amide coupling of non-activated carboxylic acids and amines can be catalyzed by zirconium (IV) chloride. orgsyn.org

Cycloaddition Reactions Involving the Pyrrolidine Framework

The pyrrolidine scaffold can be synthesized or further elaborated through cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides. acs.org Azomethine ylides are 1,3-dipoles that can be generated from various precursors, including N-alkylated amino esters. acs.orgmdpi.com These intermediates react with a wide range of dipolarophiles (typically electron-deficient alkenes) in a [3+2] cycloaddition to construct the five-membered pyrrolidine ring with a high degree of stereocontrol. acs.orgmdpi.comrsc.orgnih.gov This powerful strategy allows for the creation of multiple stereocenters in a single step, providing access to complex and densely functionalized pyrrolidine derivatives. acs.orgingentaconnect.comacs.org The reaction can be catalyzed by various metal complexes or organocatalysts to achieve high enantioselectivity. nih.govingentaconnect.com This methodology is highly versatile for creating diverse stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org

Transformations Involving the Ester and Carboxylic Acid Derivatives

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its selective removal is a key step that unmasks the carboxylic acid, enabling further transformations.

Chemoselective Deprotection of the tert-Butyl Ester Under Acidic Conditions

The tert-butyl ester is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions. lookchem.com This orthogonality makes it a valuable protecting group in multi-step synthesis. The deprotection proceeds via a mechanism involving protonation of the ester oxygen followed by the elimination of isobutylene, a volatile gas.

Various acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common. The reaction is typically performed in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). Other reagents such as aqueous phosphoric acid or silica (B1680970) gel in refluxing toluene (B28343) have also been reported as effective for the mild and selective cleavage of tert-butyl esters. lookchem.comacs.org Lewis acids, such as zinc bromide (ZnBr₂) in DCM, can also facilitate this deprotection, sometimes offering chemoselectivity in the presence of other acid-labile groups, although N-Boc groups are often found to be labile under these conditions as well. nih.govsigmaaldrich.comresearchgate.netacs.orgscite.ai

Table 2: Conditions for tert-Butyl Ester Deprotection

| Reagent | Solvent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | lookchem.com |

| Aqueous Phosphoric Acid (85%) | - | Mild Conditions | acs.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Varies | nih.govacs.org |

| Silica Gel | Toluene | Reflux | lookchem.com |

Amidations and Esterifications from the Carboxylic Acid Moiety

Once the tert-butyl group is removed to reveal the free carboxylic acid, (S)-2-(pyrrolidin-3-yl)acetic acid, this moiety can undergo a variety of subsequent reactions. ambeed.com The most common transformations are amidation and esterification.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction is fundamental in the synthesis of peptides and other complex molecules and typically requires the use of coupling reagents to facilitate the reaction, similar to the coupling reactions involving the pyrrolidine nitrogen.

Esterification: The carboxylic acid can be converted to various other esters by reacting with an alcohol under acidic conditions (e.g., Fischer esterification) or by using other esterification methods. This allows for the modification of the ester group to suit the requirements of a particular synthetic target or to alter the physicochemical properties of the molecule.

These transformations of the unmasked carboxylic acid are critical for building larger and more complex molecules from the tert-butyl (S)-2-(pyrrolidin-3-yl)acetate scaffold.

Reductions and Oxidations of the Acetic Acid Side Chain

The acetic acid side chain of this compound features a tert-butyl ester, a functional group amenable to specific reductive transformations. Direct oxidation of the saturated alkyl portion of the side chain is generally challenging and requires harsh conditions or specific enzymatic or biomimetic systems not commonly employed in standard organic synthesis. However, a sequential reduction-oxidation strategy provides a viable pathway to other functional groups.

Reduction of the Ester Group

The tert-butyl ester can be readily reduced to a primary alcohol using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation, converting the ester to the corresponding alcohol, (S)-2-(pyrrolidin-3-yl)ethanol. masterorganicchemistry.com This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, followed by the departure of the tert-butoxide leaving group and subsequent reduction of the intermediate aldehyde. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.commdpi.com

Oxidation of the Resulting Alcohol

Once the primary alcohol, (S)-2-(pyrrolidin-3-yl)ethanol, is formed, it can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this purpose. nih.gov These conditions are selective for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (S)-(pyrrolidin-3-yl)acetic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), or ruthenium tetroxide (RuO₄). researchgate.net

The following table summarizes these key transformations of the acetic acid side chain.

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Ester Reduction | tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate | 1. LiAlH₄ in THF 2. H₂O workup | (S)-2-(Pyrrolidin-3-yl)ethanol |

| Alcohol Oxidation (to Aldehyde) | (S)-2-(Pyrrolidin-3-yl)ethanol | PCC or DMP in CH₂Cl₂ | (S)-2-(Pyrrolidin-3-yl)acetaldehyde |

| Alcohol Oxidation (to Carboxylic Acid) | (S)-2-(Pyrrolidin-3-yl)ethanol | KMnO₄, NaOH, H₂O; or Jones Reagent | (S)-(Pyrrolidin-3-yl)acetic acid |

Stereochemical Integrity and Control in Chemical Transformations

The utility of this compound in synthesis is intrinsically linked to its defined stereochemistry at the C-3 position of the pyrrolidine ring. Understanding the stability of this stereocenter and its ability to influence other reactions is crucial.

Pathways Leading to Stereocenter Inversion or Epimerization

Epimerization at the C-3 stereocenter is not a facile process and typically requires conditions that can generate a planar intermediate or allow for a bond-breaking/reformation sequence. While direct deprotonation at C-3 is unlikely due to the low acidity of the C-H bond, epimerization could theoretically be induced under specific, harsh conditions.

One potential pathway involves the use of very strong bases. In studies on analogous pyrrolidine systems, treatment with organolithium reagents like n-butyllithium (n-BuLi) has been shown to cause epimerization at a stereocenter adjacent to an activating group. nih.gov For this compound, a strong base could potentially deprotonate one of the more acidic protons at the C-2 or C-5 positions (alpha to the nitrogen atom). If the resulting anion were to undergo a conformational change followed by reprotonation, it could potentially lead to inversion at an adjacent center, although this is considered a low-probability event for the C-3 position without a directly activating group. Such conditions are outside the scope of typical synthetic manipulations of this molecule and would be considered forcing conditions. Under standard basic conditions (e.g., using amine bases or alkali metal carbonates), the stereocenter at C-3 is considered robust.

Diastereoselective Reactions Utilizing the Chiral Pyrrolidine Scaffold

The chiral pyrrolidine ring in this compound serves as a valuable stereochemical control element, enabling diastereoselective reactions. nih.govresearchgate.net The fixed (S)-configuration at C-3 creates a chiral environment that can differentiate the two faces of a nearby prochiral center, leading to the preferential formation of one diastereomer over another.

This principle can be exploited in several ways:

Reactions on N-Substituents: If the pyrrolidine nitrogen is converted into a reactive functional group, such as an enamine or an iminium ion, the chiral ring can direct the approach of an electrophile or nucleophile. For instance, reaction of the N-acylated pyrrolidine with a base could form an enolate, and its subsequent alkylation would likely proceed with diastereoselectivity.

Reactions on the Side Chain: Modifications to the acetic acid side chain, such as the formation of an enolate for an aldol (B89426) or alkylation reaction, would be influenced by the stereocenter on the ring. The bulky pyrrolidine ring would sterically block one face of the planar enolate, directing the incoming electrophile to the opposite face.

The chiral scaffold plays a crucial role as a building block in asymmetric synthesis, where the goal is to construct new stereocenters with high selectivity. nih.govnih.gov The efficiency of the diastereoselection depends on the proximity of the reacting center to the C-3 stereocenter and the specific reaction conditions (temperature, solvent, reagents).

The table below illustrates a conceptual example of how the chiral scaffold can direct a diastereoselective reaction.

| Reaction Type | Conceptual Substrate | Process | Outcome | Role of the Chiral Scaffold |

|---|---|---|---|---|

| Diastereoselective Alkylation | N-Formyl-(S)-2-(pyrrolidin-3-yl)acetaldehyde | Formation of an enamine/enolate followed by reaction with an electrophile (e.g., CH₃I) | Formation of two diastereomers in unequal amounts (e.g., (R,S) and (S,S) products), with one being the major product. | The (S)-pyrrolidine ring sterically hinders one face of the reactive intermediate, directing the electrophile to the less hindered face, resulting in a high diastereomeric excess (d.e.). |

Advanced Spectroscopic and Structural Elucidation of Tert Butyl S 2 Pyrrolidin 3 Yl Acetate and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of tert-butyl (S)-2-(pyrrolidin-3-yl)acetate, a combination of one-dimensional and two-dimensional NMR techniques is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational dynamics.

Two-Dimensional NMR Techniques for Complex Structure and Conformation Analysis

Two-dimensional (2D) NMR experiments are crucial for deciphering the intricate spin systems present in this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, enabling a complete assignment of the molecular skeleton. columbia.edulibretexts.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would exhibit correlations between the protons on the pyrrolidine (B122466) ring, for instance, between the H3 proton and the adjacent methylene (B1212753) protons at C2 and C4. It would also show correlations among the methylene protons on the same carbon atom (geminal coupling) and with their non-equivalent neighbors on adjacent carbons (vicinal coupling).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is essential for assigning the carbon signals of the pyrrolidine ring and the acetate (B1210297) moiety by linking them to their attached, and often more easily assigned, protons. For example, the signal for the C3 carbon would show a cross-peak with the H3 proton. The distinct singlet from the nine equivalent protons of the tert-butyl group would correlate with the quaternary carbon of the tert-butyl group and the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. In the case of this compound, HMBC correlations would be expected between the protons of the tert-butyl group and the ester carbonyl carbon, as well as the quaternary carbon of the tert-butyl group. Correlations would also be observed between the H3 proton of the pyrrolidine ring and the C2' and C5' carbons of the acetate side chain, confirming the connectivity between the two main structural motifs.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H2 | H2', H3 | C2 | C3, C4, C1' |

| H3 | H2, H2', H4, H4' | C3 | C2, C4, C5, C1' |

| H4 | H3, H4', H5, H5' | C4 | C3, C5 |

| H5 | H4, H4', H5' | C5 | C3, C4 |

| CH₂ (acetate) | H3 | C(CH₂) | C3, C=O |

| C(CH₃)₃ | - | C(CH₃)₃ | C=O, C(CH₃)₃ |

Chiral NMR Shift Reagents for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical applications. Chiral NMR shift reagents, typically lanthanide complexes with chiral ligands like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are employed to differentiate between enantiomers in an NMR spectrum. slideshare.netorganicchemistrydata.orgrsc.org

When a chiral lanthanide shift reagent is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the corresponding protons in the ¹H NMR spectrum. slideshare.net The integration of these separated signals allows for the direct determination of the enantiomeric excess (ee). For this compound, the protons closest to the coordination site with the shift reagent (likely the nitrogen atom of the pyrrolidine ring and the carbonyl oxygen of the ester) would exhibit the largest induced shifts and separation. nih.gov

Alternatively, chiral solvating agents can be used. These agents form diastereomeric solvates with the enantiomers, leading to observable differences in the chemical shifts. nih.gov This method avoids the line broadening that can sometimes be associated with paramagnetic lanthanide shift reagents. nih.gov

Variable Temperature NMR for Rotamer Analysis

Molecules containing amide bonds or sterically hindered single bonds can exist as a mixture of slowly interconverting rotational isomers, or rotamers. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. rsc.org In the case of N-acylated synthetic intermediates of this compound, rotation around the amide bond can be restricted, leading to the presence of both cis and trans rotamers.

At low temperatures, the interconversion between rotamers is slow on the NMR timescale, and separate signals for each rotamer can be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡). rsc.org This provides valuable insight into the conformational flexibility of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.comcdnsciencepub.com A strong, sharp absorption band corresponding to the C=O stretch of the tert-butyl ester group would be prominent around 1735 cm⁻¹. wpmucdn.comnist.gov The C-O stretching vibrations of the ester would also be observable in the 1150-1250 cm⁻¹ region. wpmucdn.com Additionally, C-H stretching and bending vibrations for the aliphatic CH₂ groups of the pyrrolidine ring and the methyl groups of the tert-butyl moiety would be present in their characteristic regions. researchgate.netthermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrrolidine ring vibrations are known to give rise to characteristic Raman bands. nih.govresearchgate.net The C=O stretching vibration of the ester is also Raman active. A key advantage of Raman spectroscopy is its low sensitivity to water, making it suitable for studying samples in aqueous media.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (weak-medium) | Weak |

| Ester (C=O) | Stretch | ~1735 (strong) | Medium |

| Ester (C-O) | Stretch | 1150 - 1250 (strong) | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 (medium-strong) | Strong |

| Pyrrolidine Ring | Breathing/Deformation | Fingerprint Region | Characteristic Bands |

Chiroptical Techniques (ORD, CD) for Absolute Stereochemistry Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are highly sensitive to the stereochemistry of chiral molecules. They are particularly valuable for determining the absolute configuration of a chiral center.

For this compound, the presence of the chiral center at the C3 position of the pyrrolidine ring will give rise to a characteristic ORD curve and CD spectrum. The sign and magnitude of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, are directly related to the spatial arrangement of atoms around the chiral center. By comparing the experimentally obtained ORD and CD spectra with those of structurally related compounds of known absolute configuration, or with spectra predicted by theoretical calculations, the (S) configuration of the target molecule can be confirmed.

Mass Spectrometry for Reaction Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous confirmation of the molecular formula of this compound (C₁₀H₁₉NO₂).

Reaction Pathway Analysis: During the synthesis of this compound, mass spectrometry can be used to monitor the progress of the reaction by identifying the molecular ions of starting materials, intermediates, and the final product. nih.govacs.org This allows for the optimization of reaction conditions and the identification of any potential side products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures. mdpi.comnih.govmdpi.comproquest.com

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the tert-butyl group as a stable carbocation ([M-57]⁺). nih.govresearchgate.netresearchgate.net Other common fragmentations would include the loss of the entire tert-butoxycarbonyl group and cleavage of the pyrrolidine ring. miamioh.edulibretexts.org Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), can help to confirm the structure of the molecule and its synthetic intermediates. mdpi.commdpi.comacs.org

X-ray Crystallography for Solid-State Structure and Conformational Insights (on derivatives)

The conformation of the five-membered pyrrolidine ring is a key structural feature. It is generally not planar and adopts puckered conformations, most commonly envelope (E) or twist (T) forms, to alleviate steric strain. The specific puckering mode is influenced by the nature and stereochemistry of the substituents on the ring. In many N-substituted pyrrolidine derivatives, the pyrrolidine ring has been observed to adopt an envelope conformation. researchgate.net

In the context of synthetic intermediates, the crystal structures of various N-protected and substituted pyrrolidines provide valuable conformational data. The widespread use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of pyrrolidine-containing compounds has led to the crystallographic characterization of numerous Boc-protected intermediates. The conformation of the Boc group itself is also of interest, with a preference for a trans arrangement around the C-O bond. uomphysics.net

The solid-state conformation of these derivatives is not only governed by intramolecular forces but also by intermolecular interactions within the crystal lattice. Hydrogen bonding, in particular, plays a crucial role in stabilizing the crystal packing. In the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, intermolecular C-H...O hydrogen bonds are observed, linking the molecules into a polymeric chain. uomphysics.net

The following table summarizes crystallographic data for a selection of pyrrolidine derivatives, illustrating the typical parameters encountered in such studies.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate | Triclinic | P1 | 6.0250(7) | 8.2820(13) | 8.7700(14) | 102.352(4) | 102.993(11) | 90.279(8) | uomphysics.net |

| tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate | Monoclinic | P21/n | 10.949(6) | 9.930(5) | 20.125(13) | 90 | 98.51(3) | 90 | researchgate.net |

These crystallographic studies on derivatives and synthetic intermediates of tert-butyl (S)-2-(pyrrolidin-3-yl)acetate collectively provide a detailed picture of the conformational landscape of substituted pyrrolidine rings. The data highlights the influence of substituents on ring puckering and the importance of intermolecular forces in the solid state. This structural information is invaluable for understanding the stereochemical outcomes of synthetic transformations and for designing molecules with specific three-dimensional structures.

Computational Chemistry and Theoretical Studies of Tert Butyl S 2 Pyrrolidin 3 Yl Acetate

Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring of tert-butyl (S)-2-(pyrrolidin-3-yl)acetate is not planar. Instead, it adopts puckered conformations to relieve ring strain, a phenomenon extensively studied in substituted pyrrolidines. researchgate.netacs.orgnih.gov The ring's flexibility allows it to exist in a dynamic equilibrium between two primary low-energy conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). researchgate.net These conformations interconvert through a low-energy process known as pseudorotation. acs.org

For a 3-substituted pyrrolidine like the title compound, the substituent—in this case, the -(CH₂)-COO-tBu group—can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by steric and electronic factors. researchgate.net Quantum mechanical calculations on related β-proline units have shown that the energy difference between conformers can be subtle. For example, in 5-phenylpyrrolidine-2-carboxylate units, the Cγ-endo pucker was found to be more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution and 2.8 kcal·mol⁻¹ in the gas phase, as determined by quantum mechanical calculations. frontiersin.org

The energy landscape of the pyrrolidine ring is a potential energy surface that maps the energy of the molecule as a function of its puckering coordinates. Computational methods, such as Density Functional Theory (DFT), are used to scan this surface to locate the minimum energy conformers and the transition states that connect them. researchgate.net The relative populations of these conformers can be estimated using Boltzmann statistics based on their calculated free energies.

Table 1: Comparison of Pyrrolidine Ring Puckering Conformations

| Conformation | Symmetry | Key Dihedral Angles | Relative Energy |

| Envelope | C_s | One atom is out of the plane of the other four. | Typically a local minimum or transition state. |

| Twist | C_2 | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three. | Often the global energy minimum. |

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. DFT and other quantum-chemical methods are employed to calculate key electronic properties. arabjchem.org These calculations provide insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. arabjchem.org A smaller gap generally implies higher reactivity. For pyrrolidine derivatives, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The LUMO may be distributed across C-N or C-C antibonding orbitals.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom and the carbonyl oxygen of the ester group would be expected to be regions of negative potential (red/yellow), indicating sites prone to electrophilic attack. Conversely, the amine proton and protons adjacent to the carbonyl group would show positive potential (blue), indicating sites for nucleophilic attack.

Substituents on the pyrrolidine ring can significantly influence its electronic properties. researchgate.netnih.gov The tert-butyl acetate (B1210297) group at the C3 position acts as an electron-withdrawing group, which can affect the electron density and basicity of the nitrogen atom. Computational studies on substituted propynamides have shown that electron-withdrawing groups can increase reactivity, a principle that can be applied by analogy. mdpi.com

Table 2: Calculated Electronic Properties for a Model Pyrrolidine System

| Property | Description | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Site of electron donation (nucleophilicity) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV | Site of electron acceptance (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 8.0 eV | Indicator of chemical stability and reactivity |

| Dipole Moment (μ) | Measure of the net molecular polarity | 2.1 D | Influences solubility and intermolecular interactions |

| Note: Values are illustrative for a generic pyrrolidine derivative calculated using DFT and can vary based on the specific molecule, basis set, and computational method. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms involving pyrrolidine derivatives. nih.govresearchgate.net This involves modeling the entire reaction pathway from reactants to products, including the identification of intermediates and, crucially, transition states (TS). The activation energy (E_act), which is the energy difference between the reactants and the highest-energy transition state, determines the reaction rate.

For reactions forming the pyrrolidine ring, such as intramolecular cyclization, computational studies can map the potential energy surface. rsc.org For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed the cyclization stage, finding a very low energy barrier of 11.9 kJ·mol⁻¹ for the ring-forming step when the precursor was protonated. nih.govrsc.org However, a preceding tautomerization step required a much higher activation energy of 178.4 kJ·mol⁻¹, identifying it as a potential rate-limiting step. nih.govrsc.org

Similarly, computational models can predict the outcomes of reactions on the pre-formed ring of this compound, such as N-alkylation or acylation. By calculating the energies of competing transition states, chemists can predict which products will be favored under specific conditions. For example, in a study of enantioselective lithiation of N-Boc-pyrrolidine, DFT calculations at the B3P86/6-31G* level correctly predicted the sense of induction and identified the transition state for proton transfer, with a calculated activation enthalpy (ΔH‡) of 11.1 kcal/mol. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface. whiterose.ac.uk

Chiral Recognition and Stereoselective Interaction Modeling

As an (S)-enantiomer, this compound is a chiral molecule. Understanding how it interacts with other chiral molecules is vital, particularly in its potential roles as a ligand in asymmetric catalysis or as a building block for pharmaceuticals. nih.govrsc.org Computational modeling is a key method for studying these stereoselective interactions. emich.edu

The basis of chiral recognition is the formation of diastereomeric complexes between the chiral molecule and a chiral partner, which have different energies and properties. mdpi.com DFT calculations can be used to model these non-covalent complexes, such as those formed between a chiral pyrrolidine ligand and a metal center or an enzyme active site. nih.govresearchgate.net

These models analyze the stabilizing interactions—including hydrogen bonds, van der Waals forces, and π-stacking—that determine the preferred binding orientation. nih.gov By comparing the energies of different diastereomeric transition states in a catalyzed reaction, the model can predict the enantiomeric excess (ee) of the product. DFT and Non-Covalent Interaction (NCI) plot analysis have been used to study the chiral binding pocket of gold(I) complexes with pyrrolidinyl ligands, revealing that attractive non-covalent interactions between the substrate and catalyst direct the specific enantioselective folding. nih.gov This approach allows researchers to rationalize experimentally observed stereoselectivities and to design more effective chiral catalysts. rsc.org

Spectroscopic Property Predictions via Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic properties, providing a powerful means to verify chemical structures and interpret experimental spectra. rsc.org For this compound, these predictions are particularly useful for NMR spectroscopy.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) have become a standard tool in structural elucidation. researchgate.netsemanticscholar.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

By optimizing the geometry of the lowest-energy conformers of the molecule and performing GIAO calculations, a weighted average of the NMR parameters can be computed based on the Boltzmann population of each conformer. researchgate.net Comparing these predicted spectra with experimental ¹H and ¹³C NMR data helps confirm the structure and assign specific signals. researchgate.netchemicalbook.comspectrabase.com Studies have shown that DFT methods like B3LYP, when paired with appropriate basis sets, can predict ¹H-¹H coupling constants with a root-mean-square deviation of less than 0.5 Hz from experimental values. semanticscholar.org

Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated. nih.gov These calculations yield harmonic frequencies that are often systematically higher than experimental values. To improve accuracy, the computed frequencies are typically scaled by an empirical factor specific to the computational method and basis set used. nih.gov This allows for a detailed assignment of the vibrational modes of the molecule.

Applications of Tert Butyl S 2 Pyrrolidin 3 Yl Acetate As a Chiral Building Block in Complex Chemical Synthesis

Synthesis of Pyrrolidine-Fused Heterocyclic Systems

The synthesis of pyrrolidine-fused heterocyclic systems is a crucial area in the development of novel therapeutic agents and complex molecular architectures. These structures are often synthesized via intramolecular cyclization reactions where the pyrrolidine (B122466) ring serves as a scaffold. While tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate possesses reactive sites—the secondary amine and the ester group—that could potentially participate in annulation reactions to form fused systems, a comprehensive search of the scientific literature did not yield specific examples or detailed research findings where this particular compound is utilized as a starting material for the synthesis of pyrrolidine-fused heterocycles. General methods for creating fused pyrrolidines often involve cycloaddition reactions or intramolecular cyclizations of appropriately functionalized acyclic precursors. nih.govorganic-chemistry.org

Enantioselective Construction of Stereochemically Defined Organic Scaffolds

Chiral building blocks are fundamental to the enantioselective construction of complex molecules, as their inherent chirality can be transferred to new stereocenters. The (S)-configuration of this compound makes it a potential candidate for diastereoselective reactions, where the existing stereocenter directs the approach of reagents. This strategy is widely used to build stereochemically defined organic scaffolds. Despite this potential, a review of published synthetic methodologies did not provide specific case studies or data tables illustrating the use of this compound as a chiral auxiliary or scaffold to control the stereochemical outcome in the construction of larger, stereochemically defined molecules.

Preparation of Chiral Ligands and Organocatalysts

The pyrrolidine motif is a privileged structure in the design of chiral ligands for transition-metal catalysis and in the development of organocatalysts. nih.gov The secondary amine of this compound could be functionalized to incorporate phosphine, sulfide, or other coordinating groups, while the chiral backbone serves to create an asymmetric environment around a metal center. Similarly, in organocatalysis, derivatives of this compound could potentially act as chiral amines or be incorporated into more complex catalyst frameworks. However, a specific search of the literature did not uncover documented instances of this compound being converted into chiral ligands or organocatalysts for asymmetric synthesis.

Divergent Synthesis of Chemical Libraries from the Core Structure

A divergent synthetic strategy allows for the creation of a diverse library of related compounds from a common intermediate. The core structure of this compound, with its distinct functional handles (a nucleophilic secondary amine and an electrophilic ester carbonyl), is theoretically well-suited for such an approach. The amine could be subjected to various N-alkylation or N-acylation reactions, while the ester could be hydrolyzed, reduced, or converted to an amide. This would allow for systematic modification at two different points of the molecule. Nevertheless, there are no specific research articles or detailed findings available that describe the application of this compound as a core structure for the divergent synthesis of a chemical library.

Development of Novel Synthetic Methodologies Utilizing its Inherent Chirality

The development of novel synthetic methods often relies on the unique reactivity and structural features of specific chiral building blocks. The inherent chirality of this compound could potentially be exploited in new types of stereoselective transformations or cascade reactions. For instance, its structure could enable unique intramolecular rearrangements or act as a template in substrate-controlled reactions. A review of the literature, however, did not yield reports on the development of new synthetic methodologies where the inherent chirality of this compound was the key enabling feature. General synthetic methods for accessing 3-substituted pyrrolidines are of interest, but specific novel methods originating from this compound are not described. researchgate.netchemrxiv.org

Future Research Directions in the Chemistry of Tert Butyl S 2 Pyrrolidin 3 Yl Acetate

Exploration of Unconventional and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate necessitates the development of synthetic methods that are not only efficient but also environmentally benign. chemheterocycles.com Future research will likely pivot from traditional multi-step syntheses towards more innovative and sustainable alternatives. One promising avenue is the use of biocatalysts, such as enzymes, which can facilitate the synthesis under mild conditions, often reducing the need for harsh chemicals and high temperatures. ontosight.ai Another area of focus is the application of microwave-assisted organic synthesis (MAOS), which has been shown to increase synthetic efficiency and support green chemistry principles by significantly shortening reaction times. researchgate.net Researchers are also exploring novel cyclization strategies, such as iridium-catalyzed reductive generation of azomethine ylides from amides, to construct the pyrrolidine (B122466) ring in a single, convenient step. acs.org These methods aim to reduce waste, minimize energy consumption, and utilize safer reagents, aligning with the growing emphasis on sustainable chemistry in industrial and academic settings. chemheterocycles.com

Discovery of Novel Chemical Reactivity Patterns and Transformations

Beyond its synthesis, a significant area of future research lies in uncovering new ways to chemically modify this compound. The inherent chirality and functionality of the molecule make it an ideal substrate for exploring novel reactivity. A key focus will be on the development of C-H activation strategies, which allow for the direct functionalization of the pyrrolidine ring, bypassing the need for pre-functionalized starting materials. nih.gov This approach offers a more atom-economical route to complex derivatives.

Furthermore, the pyrrolidine core is an excellent scaffold for participating in various cycloaddition reactions. Research into diastereoselective 1,3-dipolar cycloadditions using azomethine ylides generated from the pyrrolidine nitrogen can lead to the creation of densely substituted proline derivatives with multiple stereocenters. acs.org Similarly, exploring its use as a dipolarophile in reactions with novel dipoles could unlock new families of heterocyclic compounds. Another area of investigation is the use of palladium-catalyzed hydroarylation processes to introduce aryl groups at the 3-position of the pyrrolidine ring, a transformation that can directly generate drug-like molecules from readily available precursors. nih.govresearchgate.net

| Transformation Type | Potential Reagents/Catalysts | Expected Outcome |

| C-H Activation | Palladium or Rhodium catalysts | Direct introduction of functional groups onto the pyrrolidine ring. |

| [3+2] Cycloaddition | Azomethine ylides, Silver catalysts | Synthesis of complex, polycyclic structures with high stereocontrol. acs.org |

| Hydroarylation | Palladium catalysts | Direct arylation of the pyrrolidine core to create 3-aryl derivatives. nih.gov |

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving away from traditional batch processing. rsc.orgrsc.org These technologies offer enhanced safety, reproducibility, and scalability while often reducing reaction times from hours to minutes. rsc.org Future efforts will focus on adapting the synthesis and derivatization of this compound for these platforms.

Flow chemistry protocols are particularly well-suited for generating libraries of chiral pyrrolidine derivatives for high-throughput screening in drug discovery. rsc.orgrsc.org Researchers have already demonstrated the rapid and scalable synthesis of α-chiral pyrrolidines with high diastereocontrol using flow reactors. rsc.orgrsc.org Similarly, automated, miniaturized synthesis platforms, which use non-contact dispensing technology, can prepare thousands of derivatives on a nanoscale. nih.govresearchgate.net This approach dramatically reduces reagent and solvent consumption, making the discovery process more cost-effective and environmentally friendly. nih.gov Applying these methodologies to this compound would enable the rapid exploration of its chemical space and accelerate the identification of new bioactive molecules.

| Technology | Key Advantages | Application to Pyrrolidine Synthesis |

| Flow Chemistry | Rapid, scalable, improved safety, high diastereocontrol. rsc.orgrsc.org | Gram-scale production of chiral pyrrolidine intermediates in minutes. rsc.org |

| Automated Synthesis | High-throughput, miniaturization, reduced waste, cost-effective. nih.gov | Generation of large libraries (>1000) of derivatives for screening. nih.govresearchgate.net |

Development of Advanced Catalytic Systems for its Derivatization

Catalysis is central to the efficient and selective synthesis and functionalization of complex molecules. Future research will undoubtedly focus on creating novel catalytic systems for the derivatization of this compound. This includes the development of more active and selective metal-based catalysts (e.g., using palladium, copper, iridium, or nickel) for transformations like cross-coupling, amination, and hydroalkylation. nih.govorganic-chemistry.org For instance, catalyst-tuned hydroalkylation reactions can provide either C2- or C3-alkylated pyrrolidines with high regio- and enantioselectivity. organic-chemistry.org

Expanding its Utility in Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound will increasingly incorporate these principles. A primary focus will be on replacing hazardous organic solvents with more benign alternatives, such as water or ethanol, or employing solvent-free reaction conditions. nih.govrsc.org For example, the synthesis of pyrrolidine derivatives has been successfully demonstrated in an ethanol/water mixture. nih.gov

Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic C-H activation and cycloaddition reactions, as mentioned previously, contributes directly to this goal by eliminating the need for protecting groups and reducing the number of synthetic steps. acs.orgnih.gov Furthermore, the use of ultrasound irradiation in conjunction with green additives like citric acid has been shown to promote the efficient synthesis of pyrrolidinone derivatives, offering a clean, fast, and convenient methodology. rsc.org Applying these green methodologies to the synthesis and derivatization of this compound will be crucial for its long-term, sustainable use in various industries. ontosight.aichemheterocycles.com

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate?

The synthesis typically involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. A common method includes reacting (S)-pyrrolidin-3-ylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP, under inert atmosphere (N₂/Ar) at 0–5°C to minimize racemization . Purification via flash chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization ensures high enantiomeric purity (>98% ee). Critical parameters include pH control (neutral to mildly basic) and avoiding prolonged exposure to moisture .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolves stereochemistry and confirms the (S)-configuration (e.g., monoclinic P21/c space group, β angle ~99.1°) .

- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 214.18) .

- Chiral HPLC : Uses columns like Chiralpak AD-H to confirm enantiopurity (retention time comparison with racemic standards) .

Q. How can the tert-butyl group be selectively removed or modified for downstream applications?

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM, 0–25°C, 1–4 hrs). For selective deprotection in multi-functional molecules, mild conditions (e.g., 10% TFA) prevent pyrrolidine ring degradation. Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures stability .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Racemization risks arise at high temperatures or under strongly acidic/basic conditions. Strategies include:

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposes above 80°C (TGA data shows ~5% weight loss at 100°C).

- Hydrolytic sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic media (half-life <24 hrs at pH 2 or 12).

- Recommended storage : –20°C under inert gas (Ar), desiccated. Periodic LC-MS checks detect degradation (e.g., free pyrrolidine or acetic acid byproducts) .

Q. How is this compound utilized in drug discovery, particularly for targeting neurological receptors?

The pyrrolidine moiety mimics proline in peptide-based inhibitors, enabling interactions with enzymes like prolyl oligopeptidase (POP) or dopamine receptors. Applications include:

Q. How should researchers address contradictions in reported toxicity or bioactivity data?

Discrepancies often arise from impurities or assay variability. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.